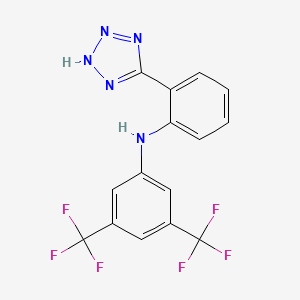

TAS2R14 agonist-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H9F6N5 |

|---|---|

Molekulargewicht |

373.26 g/mol |

IUPAC-Name |

N-[2-(2H-tetrazol-5-yl)phenyl]-3,5-bis(trifluoromethyl)aniline |

InChI |

InChI=1S/C15H9F6N5/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13-23-25-26-24-13/h1-7,22H,(H,23,24,25,26) |

InChI-Schlüssel |

NATAYMPNRLKDFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of TAS2R14 agonist-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of TAS2R14 agonist-1, a potent partial agonist of the human bitter taste receptor 2R14. This document details the chemical properties, a plausible synthesis pathway, and the analytical and functional characterization of this compound.

Chemical and Pharmacological Properties

This compound is a synthetic small molecule designed as a potent and selective agonist for the bitter taste receptor TAS2R14.[1][2] TAS2R14 is a G protein-coupled receptor (GPCR) expressed not only in taste buds but also in various extra-oral tissues, including the respiratory system, where its activation can lead to bronchodilation, making it a potential therapeutic target for asthma and chronic obstructive pulmonary disease.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine | [4] |

| CAS Number | 2439115-08-7 | |

| Molecular Formula | C₁₅H₉F₆N₅ | |

| Molecular Weight | 373.26 g/mol |

Table 2: Pharmacological Data for this compound

| Assay | Parameter | Value | Reference |

| Calcium Imaging | EC₅₀ | 116.6 ± 23.6 nM | |

| IP₁ Accumulation | EC₅₀ | 100 nM | [1] |

| cAMP Accumulation | EC₅₀ | 180 nM |

Synthesis of this compound

The synthesis of this compound is based on the structural modification of flufenamic acid, a known TAS2R14 agonist. The following protocol is a plausible synthetic route derived from related syntheses of similar compounds.

Synthesis Workflow

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocol

Step 1: Buchwald-Hartwig Amination

-

To a solution of 2-chloro-4-(trifluoromethyl)-6-methylpyrimidine and 2-aminobenzonitrile in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

-

Add a base (e.g., Cs₂CO₃ or K₃PO₄).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-110 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate amine.

Step 2: Tetrazole Formation

-

Dissolve the intermediate amine from Step 1 in a suitable solvent (e.g., toluene or DMF).

-

Add sodium azide and a proton source (e.g., triethylamine hydrochloride or ammonium chloride).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours to facilitate the [2+3] cycloaddition.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with an aqueous acid solution (e.g., dilute HCl) to neutralize any remaining azide and protonate the tetrazole.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude this compound.

Step 3: Purification

-

Purify the crude product from Step 2 by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Chemical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Analytical Characterization of this compound

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic and methyl protons of the pyrimidine and phenyl rings, and the tetrazole proton. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 374.08). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Mass Spectrometry (MS): Analyze the purified compound using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

Functional Characterization: In Vitro Assays

The biological activity of this compound is determined through cell-based assays that measure the activation of the TAS2R14 receptor.

TAS2R14 Signaling Pathway

Caption: Simplified signaling pathway of TAS2R14 activation by an agonist.

Experimental Workflow for Functional Assays

Caption: General workflow for in vitro functional characterization of this compound.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration upon TAS2R14 activation.

Protocol:

-

Cell Culture: Culture HEK293T cells stably expressing human TAS2R14 and a promiscuous G-protein (e.g., Gα16gust44) in a suitable medium.

-

Cell Seeding: Seed the cells into 96-well or 384-well black, clear-bottom plates and grow to confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Signal Measurement: Use a fluorescence plate reader or a fluorescent microscope to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately start recording the fluorescence signal over time.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and normalize it to the maximum response. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

IP₁ Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP₁), a downstream product of phospholipase C activation.

Protocol:

-

Cell Culture and Seeding: Follow the same procedure as for the calcium imaging assay.

-

Compound Stimulation: Add serial dilutions of this compound to the cells and incubate for a specific period at 37°C in the presence of LiCl (to inhibit IP₁ degradation).

-

Cell Lysis and Detection: Lyse the cells and perform a homogeneous time-resolved fluorescence (HTRF) assay using a commercially available IP-One kit according to the manufacturer's instructions.

-

Data Analysis: Measure the HTRF signal and calculate the concentration of IP₁ produced. Plot the IP₁ concentration against the logarithm of the agonist concentration to determine the EC₅₀ value.

cAMP Accumulation Assay

This assay measures the inhibition of cyclic AMP (cAMP) production, as TAS2R14 can couple to inhibitory G proteins (Gαi).

Protocol:

-

Cell Culture and Seeding: Use HEK293T cells co-expressing TAS2R14 and the G protein α-subunit gustducin (GNAT3).

-

Forskolin Stimulation: Pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce a baseline level of cAMP.

-

Compound Addition: Add serial dilutions of this compound and incubate for a defined time at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or a bioluminescence resonance energy transfer (BRET)-based sensor (e.g., CAMYEL).

-

Data Analysis: Quantify the decrease in cAMP levels relative to the forskolin-stimulated control. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the EC₅₀ value.

References

The Intracellular Activation Mechanism of TAS2R14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of agonists targeting the bitter taste receptor TAS2R14. TAS2R14, a member of the G protein-coupled receptor (GPCR) superfamily, has garnered significant attention for its role not only in taste perception but also in a variety of extra-oral physiological processes, including immune responses and bronchodilation, making it a compelling target for drug discovery.[1][2] This document details the receptor's signaling pathways, summarizes quantitative data for various agonists, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: An Intracellular Affair

Unlike many Class A GPCRs where ligands bind in an extracellular or transmembrane "orthosteric" pocket, recent cryo-electron microscopy (cryo-EM) studies have revealed a distinct activation mechanism for TAS2R14.[1][3] The canonical orthosteric site in TAS2R14 is often occupied by a cholesterol molecule.[4] Consequently, many known agonists, including the potent synthetic agonist "compound 28.1" and the non-steroidal anti-inflammatory drug (NSAID) Flufenamic acid (FFA), bind to an intracellular, allosteric binding pocket. This intracellular engagement is a key feature of TAS2R14 activation.

Upon agonist binding to this intracellular site, TAS2R14 undergoes a conformational change that facilitates the activation of associated G proteins. The primary G protein coupled to TAS2Rs is gustducin (a complex of Gα-gustducin, Gβ, and Gγ subunits). However, TAS2R14 has been shown to couple to other G protein subtypes as well, including Gαi and Gαq.

The activation of the G protein initiates a canonical signaling cascade:

-

G Protein Dissociation: The activated Gα subunit dissociates from the Gβγ dimer.

-

PLCβ2 Activation: The released Gβγ subunits activate the enzyme phospholipase C β2 (PLCβ2).

-

Second Messenger Generation: PLCβ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This sharp increase in intracellular Ca²⁺ is the hallmark of TAS2R14 activation and the primary readout in many functional assays.

In specific tissues, this calcium signal can lead to diverse physiological outcomes. For instance, in human airway smooth muscle cells, the rise in intracellular Ca²⁺ activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to membrane hyperpolarization and muscle relaxation (bronchodilation).

Quantitative Agonist Activity

The potency of various TAS2R14 agonists has been characterized primarily through in vitro cell-based assays measuring intracellular calcium mobilization. The half-maximal effective concentration (EC₅₀) is the most common metric used to quantify agonist activity.

| Agonist | Chemical Class | EC₅₀ (nM) | Efficacy (% of reference) | Reference Compound | Notes |

| Compound 28.1 | Flufenamic Acid Analog | 72 | 129% | Flufenamic Acid | A highly potent and efficacious synthetic agonist. |

| Flufenamic Acid (FFA) | NSAID | 238 | 100% | - | A commonly used reference agonist for TAS2R14. |

| Compound 11 | Flufenamic Acid Analog | 117 | Not Reported | Flufenamic Acid | A derivative of FFA with improved potency. |

| Ritonavir | HIV Protease Inhibitor | Micromolar range | Not Reported | - | Activates multiple TAS2Rs; EC₅₀ is in the µM range. |

| Aristolochic Acid | Nitrophenanthrene Carboxylic Acid | Not Reported | ~400% (at 30 µM) | Baseline Fluorescence | Elicits a strong fluorescence response in calcium assays. |

| Oleuropein Aglycon | Secoiridoid | Not Reported | ~140% (at 100 µM) | Baseline Fluorescence | A natural product agonist. |

| Diphenhydramine (DPD) | Antihistamine | >50-100 fold below 200 µM | Full Agonist | - | Shows biased agonism, causing less long-term downregulation. |

Experimental Protocols

The primary method for quantifying TAS2R14 activation is the cell-based calcium mobilization assay .

Protocol: In Vitro Calcium Mobilization Assay

1. Cell Line and Transfection:

- Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

- Plasmids: Cells are co-transfected with three key plasmids:

- A plasmid encoding the human TAS2R14 receptor.

- A plasmid for a chimeric G protein, typically Gα16gust44 . This promiscuous G protein is engineered to couple GPCRs to the PLCβ pathway, ensuring a robust calcium signal regardless of the receptor's native G protein preference.

- A plasmid encoding a fluorescent calcium sensor, such as GCaMP6s or by using a fluorescent dye like Fluo-4 AM . These sensors exhibit increased fluorescence upon binding to Ca²⁺.

2. Cell Culture and Plating:

- Transfected cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

- For the assay, cells are plated into 96-well plates and grown to a suitable confluency.

3. Agonist Preparation:

- Agonist compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

- Serial dilutions are prepared in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for generating dose-response curves.

4. Assay Procedure:

- The cell culture medium is removed, and the cells are washed with the assay buffer.

- If using a dye like Fluo-4 AM, the cells are incubated with the dye to allow it to enter the cells and be cleaved into its active, calcium-sensitive form.

- The plate is placed into a fluorescence plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader).

- A baseline fluorescence reading is taken before the addition of the agonist.

- The prepared agonist solutions are automatically added to the wells.

- The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

5. Data Analysis:

- The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F), expressed as ΔF/F (%).

- Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.

- The EC₅₀ values and maximum efficacy (Emax) are calculated by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

Visualizing the Mechanism

TAS2R14 Signaling Pathway

Caption: Canonical signaling pathway of TAS2R14 activation.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a cell-based calcium mobilization assay.

References

The Unseen Palate: A Technical Guide to the Biological Function of TAS2R14 Activation in Extra-Oral Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitter taste receptors (TAS2Rs), a family of G protein-coupled receptors (GPCRs), were once thought to be confined to the oral cavity, serving as a primary defense against ingesting toxic substances. However, accumulating evidence reveals their widespread expression in numerous extra-oral tissues, where they act as versatile chemosensors mediating a host of physiological responses. Among the 25 human TAS2Rs, TAS2R14 is notable for its promiscuity, recognizing over 150 structurally diverse agonists, and its high expression levels in various non-gustatory tissues.[1][2][3][4] This technical guide provides an in-depth exploration of the biological functions of TAS2R14 activation outside the tongue, detailing its signaling pathways, physiological roles in key systems, and its burgeoning potential as a therapeutic target. We consolidate quantitative data, outline key experimental methodologies, and visualize complex pathways to offer a comprehensive resource for professionals in biomedical research and drug development.

Expression Profile of TAS2R14 in Extra-Oral Tissues

TAS2R14 is one of the most abundantly and widely expressed bitter taste receptors in non-gustatory systems.[5] Its transcripts and protein have been identified in a diverse array of tissues, suggesting a broad physiological significance beyond taste perception.

| Tissue/System | Cell Type | Expression Level | Key Findings & References |

| Respiratory System | Human Airway Smooth Muscle (HASM) Cells | High | Among the most highly expressed TAS2Rs in HASM, at levels higher than the β2-adrenergic receptor. |

| Bronchial Epithelial Cells (Normal & Cystic Fibrosis) | High | Consistently high expression in both NuLi-1 (normal) and CuFi-1 (CF) cell lines. | |

| Sinonasal Epithelial Cilia | Present | Co-localizes with TAS2R38; activated by flavones. | |

| Gastrointestinal (GI) Tract | Jejunum, Colon, Stomach, Intestinal Epithelium | High | Exhibits the highest expression levels among TAS2Rs in various GIT segments. |

| Enteroendocrine Cells (HuTu-80, NCI-H716) | Present | Activation induces the release of enterohormones like CCK and GLP-1. | |

| Immune System | Lymphocytes, Mast Cells, Macrophages | Present | Expressed in various immune cells, suggesting a role in modulating immune and inflammatory responses. |

| Cardiovascular System | Heart (Myocytes, Fibroblasts) | High | TAS2R14 is the most expressed TAS2R in human heart tissue. |

| Pulmonary Artery Smooth Muscle (PASM) | High | High transcript levels detected. | |

| Urogenital System | Testis, Spermatozoa, Myometrium | Present | Implicated in male fertility and myometrial relaxation. |

| Nervous System | Brain | Present | Expressed in healthy brain tissue; downregulation observed in early stages of neurodegenerative disease. |

| Other Tissues | Thyroid, Skin, Adipose Tissue | Present | Found in the thyroid, skin, and human subcutaneous adipose tissue. |

Signaling Pathways of TAS2R14 Activation

TAS2R14 activation initiates a cascade of intracellular events, primarily through G protein-dependent pathways. While the core mechanism is conserved, downstream effectors and ultimate physiological outcomes are highly tissue-specific.

The Canonical G Protein-PLCβ Pathway

In both taste and most extra-oral cells, TAS2R14 couples to a heterotrimeric G protein. Agonist binding triggers the dissociation of the Gα subunit from the Gβγ dimer. The released Gβγ complex activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). In human airway smooth muscle, this signaling is sensitive to pertussis toxin, confirming the involvement of the Gαi family of G proteins (specifically Gαi1, Gαi2, and Gαi3), rather than the canonical taste G protein, Gα-gustducin, which is found at very low levels in these cells.

Caption: Canonical TAS2R14 signaling cascade.

Specialized Bronchodilation Pathway in Human Airway Smooth Muscle (HASM)

While TAS2R14 activation in HASM cells also elevates [Ca²⁺]i, this alone does not explain the profound relaxation effect, especially since bronchoconstrictive agonists also raise [Ca²⁺]i. Research has elucidated a novel downstream pathway specific to HASM relaxation. This pathway involves the destabilization and severing of filamentous actin (F-actin).

The key steps are:

-

Par3-PLCβ Interaction: TAS2R14 activation leads to the Gβγ-PLCβ complex associating with the polarity protein Partitioning Defective 3 (Par3).

-

LIMK Inhibition: The Par3-PLCβ complex inhibits LIM domain kinase (LIMK).

-

Cofilin Activation: Inhibition of LIMK prevents the phosphorylation of cofilin. Dephosphorylated cofilin is the active form of the protein.

-

F-actin Severing: Activated cofilin severs F-actin filaments, leading to actin cytoskeleton depolymerization.

-

Muscle Relaxation: This disruption of the actin cytoskeleton is a primary mechanism leading to HASM relaxation and bronchodilation.

This entire process is dependent on the initial Gαi-mediated Ca²⁺ release, as blocking it inhibits cofilin dephosphorylation.

Caption: Actin-mediated relaxation pathway in airway smooth muscle.

Physiological Functions & Quantitative Data

Respiratory System: A Novel Bronchodilator Target

The most well-characterized extra-oral function of TAS2R14 is the profound relaxation of human airway smooth muscle (HASM). This effect makes TAS2R14 a promising therapeutic target for obstructive airway diseases like asthma and COPD.

-

Mechanism: As detailed above, the relaxation is not mediated by cAMP, but by a Gαi-PLCβ-Ca²⁺-Par3-LIMK-cofilin pathway that results in F-actin depolymerization.

-

Potency: TAS2R14 activation can induce bronchodilation that is more potent than that achieved by conventional β2-adrenergic receptor agonists.

-

Innate Immunity: In sinonasal epithelial cells, TAS2R14 activation by flavones stimulates innate immune responses, highlighting a role in defending against respiratory pathogens.

Table 1: Potency of TAS2R14 Agonists

| Agonist | Agonist Class | Cell Type | Assay | EC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Flufenamic acid | NSAID | HEK293T | Calcium Imaging | 0.238 | |

| Diphenhydramine (DPD) | Antihistamine | HASM | [Ca²⁺]i Response | ~250 (concentration used) | |

| Aristolochic acid | Natural Compound | HEK293T | IP1 Accumulation | - | |

| Compound 28.1 | Synthetic | HEK293T | Receptor Activation | ~6x more potent than flufenamic acid |

| Various 2-aminopyridines | Synthetic | HEK293T | IP1 Accumulation | < 1 µM (for 12 compounds) | |

Gastrointestinal Tract: Modulating Metabolism and Immunity

TAS2R14 is highly expressed along the GI tract, where it acts as a luminal chemosensor influencing hormone secretion, motility, and innate immunity.

-

Enterohormone Secretion: In enteroendocrine cell lines (e.g., HuTu-80), TAS2R14 activation stimulates the release of glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK). These hormones play critical roles in regulating glucose homeostasis, appetite, and gastric emptying.

-

Innate Immunity: TAS2R14 is expressed in various gut epithelial cells, including Paneth and goblet cells, suggesting it participates in detecting microbial products and modulating antimicrobial peptide secretion and mucin homeostasis.

Immune System: A Role in Host Defense

Beyond localized effects in the airways and gut, TAS2R14 is expressed on systemic immune cells and contributes to innate immunity.

-

Mast Cell Inhibition: Activation of TAS2Rs, including TAS2R14, can inhibit the IgE-dependent release of histamine from human mast cells, suggesting an anti-inflammatory role.

-

Pathogen Sensing: TAS2Rs can detect bacterial quorum-sensing molecules, triggering immune responses like nitric oxide production and enhanced ciliary activity to clear pathogens.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate TAS2R14 function.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This is the primary functional assay to confirm receptor activation.

-

Objective: To measure the increase in cytosolic free calcium following agonist stimulation.

-

Methodology:

-

Cell Culture: Human cells expressing TAS2R14 (e.g., primary HASM cells, or HEK293T cells stably expressing the receptor) are cultured on glass-bottom dishes.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside.

-

Imaging: The dish is mounted on an inverted fluorescence microscope equipped with a camera.

-

Stimulation: A baseline fluorescence is recorded. A solution containing the TAS2R14 agonist is then added to the cells.

-

Data Acquisition: Fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, cells are excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is calculated, which corresponds to the [Ca²⁺]i.

-

Analysis: The peak change in fluorescence (or ratio) after agonist addition is quantified. Dose-response curves are generated to calculate EC₅₀ values.

-

F-actin/G-actin Ratio Assay

This assay quantifies changes in the actin cytoskeleton.

-

Objective: To determine if TAS2R14 activation leads to the depolymerization of filamentous actin (F-actin) into globular actin (G-actin).

-

Methodology:

-

Cell Treatment: Cultured HASM cells are treated with a TAS2R14 agonist (e.g., diphenhydramine) or a control vehicle for a specified time.

-

Lysis and Fractionation: Cells are lysed with a buffer that stabilizes both F-actin and G-actin. The lysate is centrifuged at high speed (e.g., >100,000 x g) to separate the F-actin (pellet) from the G-actin (supernatant).

-

Western Blotting: The pellet and supernatant fractions are resuspended in sample buffer, resolved by SDS-PAGE, and transferred to a membrane.

-

Detection: The membrane is probed with an antibody specific for actin.

-

Quantification: The intensity of the actin bands in the F-actin and G-actin fractions is measured using densitometry. The ratio of F-actin to G-actin is calculated and compared between agonist-treated and control cells. A decrease in the ratio indicates F-actin depolymerization.

-

siRNA-Mediated Gene Knockdown

This technique is used to confirm the role of specific proteins in a signaling pathway.

-

Objective: To reduce the expression of a target protein (e.g., Par3, cofilin, Gαi2) and observe the effect on TAS2R14-mediated responses.

-

Methodology:

-

siRNA Design: Small interfering RNAs (siRNAs) specifically targeting the mRNA of the protein of interest are designed or obtained commercially. A non-targeting (scrambled) siRNA is used as a control.

-

Transfection: HASM cells are transfected with the specific or control siRNA using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

-

Verification: The efficiency of the knockdown is confirmed by Western blotting or qRT-PCR to measure the target protein or mRNA levels, respectively.

-

Functional Assay: The transfected cells are then used in a functional assay (e.g., calcium imaging, magnetic twisting cytometry for cell stiffness, or F-actin/G-actin assay) to determine if the loss of the target protein ablates the response to a TAS2R14 agonist.

-

Caption: A typical experimental workflow for siRNA knockdown studies.

Therapeutic Potential and Conclusion

The diverse expression and functional roles of TAS2R14 in extra-oral tissues position it as a highly attractive target for drug development.

-

Asthma and COPD: The potent bronchodilatory effects of TAS2R14 agonists offer a novel, cAMP-independent mechanism to treat airway obstruction. The development of selective and potent agonists, such as 2-aminopyrimidine derivatives, is an active area of research.

-

Gastrointestinal and Metabolic Disorders: By modulating the release of GLP-1 and other enterohormones, TAS2R14 agonists could potentially be explored for the management of type 2 diabetes and obesity.

-

Infectious and Inflammatory Diseases: Its role in innate immunity in the respiratory tract, GI system, and on immune cells suggests that modulating TAS2R14 activity could help bolster host defense or mitigate inflammatory responses.

References

- 1. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of TAS2R14 Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of agonists for the human bitter taste receptor 2R14 (TAS2R14). TAS2R14 is a G protein-coupled receptor (GPCR) notable for its exceptional promiscuity, recognizing over 150 structurally diverse bitter compounds.[1] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system, making it a compelling target for therapeutic drug development. This guide delves into the quantitative SAR data of known agonists, detailed experimental protocols for assessing TAS2R14 activation, and the underlying signaling pathways.

Molecular Architecture and Agonist Binding

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of TAS2R14's structure and how it interacts with agonists. Contrary to the conventional mechanism of agonist binding in many GPCRs, TAS2R14 exhibits a unique binding mode. Its orthosteric binding pocket, the site typically occupied by endogenous ligands, is occupied by cholesterol.[2][3] Bitter agonists, on the other hand, bind to an intracellular allosteric site.[2][3] This dual-site interaction model, with cholesterol acting as a potential modulator, helps to explain the receptor's ability to be activated by a vast array of chemically diverse compounds. Cryo-EM structures have revealed that potent agonists like aristolochic acid, flufenamic acid, and compound 28.1 all bind to these intracellular pockets, suggesting a distinct activation mechanism for this receptor.

Quantitative Structure-Activity Relationship (SAR) Data

The promiscuity of TAS2R14 is evident in the wide range of chemical scaffolds that can elicit an agonistic response. The following tables summarize the quantitative data for a selection of TAS2R14 agonists, providing a basis for understanding the chemical features that govern potency.

High-Potency Synthetic Agonists

A focused effort in medicinal chemistry has led to the development of highly potent and selective TAS2R14 agonists. "TAS2R14 agonist-1" is identified as compound 32 from a study by Di Pizio et al., a potent partial agonist. An even more potent agonist, compound 28.1 , has also been developed.

| Compound Name | Assay Type | EC50 (nM) | Emax (%) | Reference |

| This compound (Compound 32) | Calcium Imaging | 116.6 ± 23.6 | 66.7 | |

| IP1 Accumulation | 100 | 83 | ||

| cAMP Inhibition | 180 | 61 | ||

| Compound 28.1 | IP1 Accumulation | 72 | 129 |

Flufenamic Acid and Its Derivatives

Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized agonist of TAS2R14 and has served as a lead compound for the development of more potent analogs. The following table presents SAR data for a series of flufenamic acid derivatives from a calcium imaging assay.

| Compound Number | R1 | R2 | R3 | EC50 (nM) | Emax (%) |

| Flufenamic Acid | H | H | 3-CF3 | 237.8 ± 12.9 | 100.0 ± 4.6 |

| 10 | H | H | 3-ethyl | 993.4 ± 97.1 | 81.9 ± 8.3 |

| 11 | H | H | 4-CF3 | 258.1 ± 13.9 | 91.5 ± 2.6 |

| 12 | H | H | 4-aminophenyl | 846.1 ± 69.9 | 105.5 ± 3.8 |

| 13 | H | H | 4-benzyloxy | 344.2 ± 33.1 | 103.1 ± 4.4 |

| 14 | 4-F | H | 4-benzyloxy | 473.0 ± 59.5 | 96.0 ± 3.1 |

| 15 | H | H | 4-benzyloxyphenyl | 516.0 ± 47.8 | 85.2 ± 3.7 |

| 16 | 4-F | H | 4-benzyloxyphenyl | 896.0 ± 111.7 | 84.7 ± 2.5 |

| 17 | H | 2-Cl | 3-CF3 | 955.3 ± 94.0 | 77.5 ± 1.9 |

| 18 | 4-F | 2-Cl | 3-CF3 | n.d. | 83.7 ± 3.4 |

| 20 | H | H | 3-CF3 (linker mod.) | n.d. | 39.6 ± 3.9 |

| 22 | H | H | 3-CF3 (linker mod.) | n.d. | 37.8 ± 4.8 |

| 28 | H | H | 3-ethyl (tetrazole) | 515.1 ± 52.7 | 94.3 ± 6.2 |

| 29 | H | H | H (tetrazole) | 320.5 ± 17.5 | 87.1 ± 6.4 |

| 30 | H | H | 4-benzyloxyphenyl (tetrazole) | 504.3 ± 20.8 | 80.4 ± 5.6 |

| 31 | H | H | 3-CF3 (tetrazole) | 171.5 ± 23.6 | 115.6 ± 4.1 |

| 32 (this compound) | H | H | 3,5-bis(CF3) (tetrazole) | 116.6 ± 23.6 | 66.7 ± 11.6 |

Data adapted from Di Pizio et al., Cell Mol Life Sci, 2020.n.d. = not determined.

Structurally Diverse TAS2R14 Agonists

The remarkable promiscuity of TAS2R14 is highlighted by its activation by a wide array of structurally diverse compounds.

| Agonist | Assay Type | EC50 (µM) | Reference |

| Flufenamic Acid | G-protein Dissociation | 8.85 ± 2.52 | |

| Aristolochic Acid | Calcium Imaging | ~1-10 | |

| Ritonavir | Calcium Imaging | Micromolar range | |

| Quinine | Calcium Imaging | Responsive at 1000 µM | |

| Diphenhydramine | Calcium Imaging | Full agonist |

Signaling Pathway of TAS2R14 Activation

TAS2R14 is a canonical GPCR that primarily signals through the G protein gustducin (Gαgust). Upon agonist binding to the intracellular allosteric site, a conformational change in the receptor leads to the activation of gustducin. The activated Gα subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which is the hallmark of TAS2R activation and the primary readout in many functional assays.

References

In Silico Modeling of Agonist Binding to the Bitter Taste Receptor TAS2R14: A Technical Guide

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction of agonists with the human bitter taste receptor 2R14 (TAS2R14). TAS2R14 is a G protein-coupled receptor (GPCR) notable for its promiscuity, recognizing a wide array of chemically diverse bitter compounds.[1][2][3][4] Understanding the molecular basis of this broad-spectrum recognition is crucial for both fundamental research in taste perception and for applied fields such as drug development, where off-target bitterness can be a significant issue.[1]

This document details the common in silico approaches, including homology modeling, molecular docking, and molecular dynamics simulations, that are employed to elucidate the structural and energetic aspects of agonist-TAS2R14 binding. It is intended for researchers, scientists, and drug development professionals with an interest in GPCR modeling and structure-based drug design.

Homology Modeling of the TAS2R14 Receptor

Due to the historical challenges in crystallizing GPCRs, homology modeling has been a cornerstone for obtaining structural insights into TAS2R14. Although cryo-electron microscopy (cryo-EM) structures have recently become available, homology models remain valuable for studying the receptor's dynamics and for situations where specific conformations or complexes are not experimentally resolved.

Experimental Protocol: Multi-Template Homology Modeling

A robust approach to modeling TAS2R14 involves using multiple templates to build the receptor's structure, followed by refinement of challenging regions like the extracellular loops.

-

Template Selection : The amino acid sequence of human TAS2R14 is retrieved from a protein database such as UniProt (accession number Q9NYV8). BLAST or similar sequence alignment tools are used to search the Protein Data Bank (PDB) for suitable template structures. Due to the low sequence identity of TAS2R14 with non-taste GPCRs, a multi-template approach is often preferred.

-

Model Building : Software such as MODELLER is used for the core model building. This involves aligning the TAS2R14 sequence with the selected template sequences and constructing a three-dimensional model based on the templates' coordinates.

-

Loop Refinement : Extracellular loops, particularly ECL2, are highly flexible and often poorly resolved in template structures. Specialized algorithms like Rosetta Kinematic Closure can be employed for de novo loop modeling to achieve a more accurate conformation.

-

Model Validation : The quality of the generated homology model is assessed using various tools:

-

Stereochemical Quality : Programs like MolProbity are used to check for proper bond lengths, angles, and to identify potential steric clashes.

-

Ramachandran Plot Analysis : This is used to evaluate the conformational feasibility of the protein backbone.

-

Molecular Dynamics (MD) Simulations : The stability of the model embedded in a lipid bilayer is assessed through MD simulations. A stable model will exhibit minimal deviation from its initial structure over the simulation time.

-

Comparison with Experimental Structures : With the recent availability of TAS2R14 cryo-EM structures (e.g., PDB IDs: 8XQP, 8RQL, 9IIW), homology models can be validated by comparing the overall fold, transmembrane helix packing, and the geometry of the binding pocket.

-

Table 1: Example Templates for TAS2R14 Homology Modeling

| PDB ID | Receptor Name | Resolution (Å) |

| 5A8E | β1 adrenergic receptor | 2.70 |

| 6A93 | Serotonin 2A receptor | 3.00 |

| 8IY5 | Endothelin ETB receptor | 2.80 |

| 7CKY | Dopamine receptor D2 | 2.89 |

This table is a representative example based on templates used in published studies.

Molecular Docking of Agonists to TAS2R14

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying key interacting residues and understanding the binding mode of agonists.

Experimental Protocol: Agonist Docking

The following protocol outlines a typical docking workflow, using flufenamic acid, a known potent agonist of TAS2R14, as an example.

-

Receptor Preparation : The TAS2R14 model (either from homology modeling or a cryo-EM structure) is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the transmembrane region, where most GPCR ligands bind. The Protein Preparation Wizard in software suites like Schrödinger is commonly used for this purpose.

-

Ligand Preparation : The 3D structure of the agonist (e.g., flufenamic acid) is generated and optimized to its lowest energy conformation. This step also involves generating possible ionization states at physiological pH.

-

Docking Simulation : A docking program, such as Glide, is used to place the ligand into the defined binding site of the receptor. The program samples a wide range of ligand conformations and orientations, scoring them based on a scoring function that estimates the binding affinity. Induced Fit Docking (IFD) can also be used to allow for flexibility in both the ligand and the receptor's side chains in the binding pocket, which can provide a more accurate prediction of the binding mode.

-

Pose Analysis and Selection : The resulting docking poses are analyzed based on their docking scores and visual inspection of the interactions with the receptor. Plausible poses are those that exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket.

Table 2: Key Interacting Residues in the TAS2R14 Binding Pocket for Various Agonists

| Agonist | Interacting Residues | Interaction Type |

| Flufenamic Acid | W89 (3.32), H94 (3.37), F243 (6.51), F247 (6.55) | π-π stacking, π-cation, Hydrogen bond |

| Papaverine | W89 (3.32), H94 (3.37), F243 (6.51), F247 (6.55) | π-π stacking, π-cation, Hydrogen bond |

| Ritonavir | Residues in both orthosteric and allosteric sites | Not fully elucidated, involves multiple sites |

| Cholesterol | Occupies the orthosteric site in some structures | Hydrophobic interactions |

Note: The superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCRs. The information is compiled from multiple studies. Recent studies have also revealed the existence of a second, intracellular binding pocket for some agonists like flufenamic acid.

Molecular Dynamics (MD) Simulations and Binding Energy Calculations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose.

Experimental Protocol: MD Simulation and MM-GBSA

-

System Setup : The docked agonist-TAS2R14 complex is embedded in a model lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

MD Simulation : The system is subjected to a simulation of typically 100-200 nanoseconds using software like GROMACS or AMBER. The simulation calculates the trajectory of atoms over time by integrating Newton's equations of motion.

-

Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and the ligand. The interactions between the ligand and the receptor are also monitored throughout the simulation.

-

Binding Free Energy Calculation : The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often used to estimate the binding free energy of the ligand to the receptor. This method calculates the energy of the complex and the individual components (receptor and ligand) to derive the binding energy.

Table 3: Quantitative Data for Selected TAS2R14 Agonists

| Agonist | EC50 (nM) | Emax (% of control) |

| Flufenamic Acid | 270 - 340 | 100 |

| Ligand 11 (Flufenamic acid derivative) | 100 - 190 | ~100 |

| Ligand 31 (Flufenamic acid derivative) | 100 - 190 | ~100 |

| Ligand 32 (Flufenamic acid derivative) | 180 - 440 | ~100 |

Data extracted from functional assays on flufenamic acid and its derivatives.

TAS2R14 Signaling Pathway and In Silico Workflow Visualizations

Upon agonist binding, TAS2R14 undergoes a conformational change that facilitates the activation of a heterotrimeric G protein, typically gustducin in taste cells. This initiates a downstream signaling cascade.

TAS2R14 Signaling Pathway

The canonical signaling pathway for TAS2R14 involves the following steps:

-

An agonist binds to the TAS2R14 receptor.

-

The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the G protein gustducin.

-

The α-subunit of gustducin exchanges GDP for GTP and dissociates from the βγ-subunits.

-

The dissociated βγ-subunits activate phospholipase Cβ2 (PLCβ2).

-

PLCβ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of Ca²⁺ into the cytoplasm.

-

The increase in intracellular Ca²⁺ concentration triggers downstream cellular responses.

Caption: Canonical signaling pathway of the TAS2R14 bitter taste receptor.

In Silico Modeling Workflow

The following diagram illustrates the comprehensive workflow for the in silico modeling of agonist binding to TAS2R14.

Caption: A comprehensive workflow for in silico modeling of TAS2R14 agonist binding.

Conclusion

In silico modeling provides a powerful and indispensable toolkit for investigating the structural and functional aspects of agonist binding to the broadly tuned bitter taste receptor, TAS2R14. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to gain detailed insights into the binding modes of diverse agonists, identify key interacting residues, and rationalize structure-activity relationships. The recent availability of experimental structures further enhances the predictive power of these computational models. This integrated approach not only advances our fundamental understanding of bitter taste perception but also provides a robust framework for the rational design of novel TAS2R14 modulators for therapeutic and industrial applications.

References

- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Binding Pocket of the Broadly Tuned Human Bitter Taste Receptor TAS2R14 by Chemical Modification of Cognate Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Flufenamic Acid as a Scaffold for TAS2R14 Agonist Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The human bitter taste receptor, TAS2R14, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target beyond its role in taste perception. Expressed in extra-oral tissues such as airway smooth muscle, TAS2R14's activation can lead to bronchodilation, presenting a promising avenue for treating conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized and potent agonist of TAS2R14, activating the receptor at sub-micromolar concentrations[3][4]. Its established pharmacological profile and chemical tractability make it an excellent scaffold for the rational design and discovery of novel, more potent, and selective TAS2R14 agonists[3].

This technical guide provides an in-depth overview of the use of flufenamic acid as a foundational structure for TAS2R14 agonist development. It includes quantitative data on FFA and its analogs, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and discovery workflows.

Data Presentation: Potency and Efficacy of TAS2R14 Agonists

The development of novel agonists from the flufenamic acid scaffold has yielded compounds with significantly improved potency and efficacy. Structure-activity relationship (SAR) studies have been crucial in identifying key molecular modifications that enhance interaction with TAS2R14. The following table summarizes quantitative data for flufenamic acid and its notable analogs.

| Compound | Assay Type | EC50 Value | Maximum Efficacy (% of FFA) | Reference(s) |

| Flufenamic Acid (FFA) | Calcium Imaging | 238 nM | 100% | |

| IP-One HTRF | 270 nM | 100% | ||

| cAMP BRET | 340 nM | 100% | ||

| Compound 11 | IP-One HTRF | 100 - 190 nM | Substantial Activity | |

| cAMP BRET | 180 - 440 nM | Substantial Activity | ||

| Compound 31 | IP-One HTRF | 100 - 190 nM | Substantial Activity | |

| cAMP BRET | 180 - 440 nM | Substantial Activity | ||

| Compound 32 | IP-One HTRF | 100 - 190 nM | Partial Agonist | |

| cAMP BRET | 180 - 440 nM | Partial Agonist | ||

| Compound 28.1 | IP-One HTRF | 72 nM | 129% |

Table 1: Comparative potency and efficacy of Flufenamic Acid and its analogs as TAS2R14 agonists. EC50 values represent the concentration required to elicit a half-maximal response.

Signaling Pathways and Experimental Workflows

Understanding the TAS2R14 signaling cascade and the drug discovery workflow is fundamental for developing novel agonists.

TAS2R14 Signaling Pathway

Activation of TAS2R14 by an agonist like flufenamic acid initiates a canonical GPCR signaling cascade involving G proteins and downstream second messengers. In airway smooth muscle cells, this culminates in muscle relaxation.

Caption: TAS2R14 canonical signaling pathway in airway smooth muscle cells.

Iterative Workflow for Agonist Discovery

The discovery of novel TAS2R14 agonists from the flufenamic acid scaffold follows an iterative cycle of computational design, chemical synthesis, and biological testing. This process allows for the continuous refinement of both the chemical structures and the predictive models.

Caption: Iterative workflow for the discovery of novel TAS2R14 agonists.

Experimental Protocols

Reliable and reproducible in-vitro assays are critical for screening and characterizing new compounds. The following protocols are based on methodologies cited in TAS2R14 research.

Calcium Imaging Assay (FLIPR)

This is a primary high-throughput screening method to measure the increase in intracellular calcium ([Ca²⁺]i) following TAS2R activation.

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells stably expressing TAS2R14 and a chimeric G protein (e.g., Gα16gust44) are commonly used to couple the receptor to the calcium signaling pathway.

-

Cell Culture and Plating:

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

For TAS2R14 expression, induce cells overnight with tetracycline (0.5 µg/mL) where applicable.

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to ~80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (2.5 mM) to prevent dye leakage.

-

Remove the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate for 1-2 hours at 37°C in the dark.

-

Wash the cells twice with an assay buffer (e.g., C1-buffer: 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose, pH 7.4).

-

-

Fluorometric Measurement:

-

Place the plate into an automated fluorometric imaging plate reader (FLIPR).

-

Prepare test compounds (flufenamic acid analogs) at various concentrations in the assay buffer.

-

Record a baseline fluorescence for a set period (e.g., 10-20 seconds).

-

Automatically add the test compounds to the wells and monitor the change in fluorescence intensity over time (e.g., for 3-5 minutes).

-

-

Data Analysis:

-

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to a reference agonist (e.g., flufenamic acid) and a vehicle control.

-

Plot dose-response curves and calculate EC50 values using a nonlinear regression model.

-

IP-One HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway, providing a stable and robust measure of receptor activation.

-

Cell Culture and Transfection:

-

Culture HEK 293T cells to ~80% confluency.

-

Transiently co-transfect the cells with cDNAs for TAS2R14 and a promiscuous G protein such as Gαqi5-HA (a Gαq protein modified to couple with Gαi-linked receptors).

-

Plate the transfected cells into 96-well or 384-well plates.

-

-

Assay Protocol:

-

Perform the assay according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).

-

Remove the culture medium and add the stimulation buffer containing the test compounds at various concentrations.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665nm/620nm) and normalize the data.

-

Generate dose-response curves and determine EC50 values as described for the calcium assay.

-

cAMP Inhibition Assay (BRET)

This assay is used to investigate coupling to Gαi/o proteins, like the native gustducin, by measuring the inhibition of cAMP production.

-

Cell Culture and Transfection:

-

Co-transfect HEK 293T cells with cDNAs for TAS2R14, the native alpha subunit of gustducin (GNAT3), and a cAMP biosensor (e.g., the BRET-based sensor CAMYEL).

-

-

Assay Protocol:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.

-

Simultaneously add the test compounds at various concentrations.

-

Incubate for a defined period.

-

Add the BRET substrate (e.g., coelenterazine-h).

-

-

Data Acquisition and Analysis:

-

Measure the two BRET emission wavelengths on a microplate reader.

-

Calculate the BRET ratio, which is inversely proportional to the intracellular cAMP level.

-

Determine the inhibitory effect of the agonists on forskolin-induced cAMP production and calculate IC50 or EC50 values from the dose-response curves.

-

References

- 1. Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAS2R14 - Wikipedia [en.wikipedia.org]

- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Cryo-EM Structure of TAS2R14 in Complex with Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cryo-electron microscopy (cryo-EM) structures of the human bitter taste receptor TAS2R14 in complex with various agonists. TAS2R14, a member of the G protein-coupled receptor (GPCR) superfamily, is notable for its promiscuity, recognizing over 100 structurally diverse bitter compounds.[1][2] Recent breakthroughs in cryo-EM have provided unprecedented insights into its activation mechanism, revealing a unique mode of ligand recognition that challenges conventional GPCR pharmacology.[1][3][4] This document summarizes key structural findings, quantitative data, experimental methodologies, and signaling pathways to serve as a comprehensive resource for researchers in sensory biology and drug discovery.

Core Findings from Cryo-EM Studies

Cryo-EM structures of TAS2R14 have revealed several key features that distinguish it from other GPCRs. Multiple independent labs have resolved its structure in complex with different agonists and G proteins, including gustducin and Gi1. A consistent and surprising finding is the presence of a cholesterol molecule in the orthosteric binding pocket, a site typically occupied by agonists in class A GPCRs. In contrast, bitter agonists have been found to bind to an allosteric site located on the intracellular side of the receptor. This suggests a distinct activation mechanism for TAS2R14.

The identified intracellular binding pocket accommodates a variety of ligands, which helps to explain the receptor's broad-spectrum recognition of chemically diverse compounds. The binding of agonists to this intracellular site, in conjunction with the presence of cholesterol, appears to stabilize the receptor in an active conformation, facilitating G protein coupling and signal transduction.

Data Presentation

Table 1: Cryo-EM Structures of Human TAS2R14 Complexes

| PDB ID | Agonist(s) | G Protein | Resolution (Å) | Key Findings | Reference |

| 9IJ9 | None (Apo) | Gi | 2.70 | Structure of the receptor in its inactive state coupled to Gi. | |

| 8XQP | Cholesterol | - | - | Cholesterol occupies the orthosteric binding pocket. | |

| 8RQL | Flufenamic Acid (FFA) | Gustducin | - | FFA binds to both an orthosteric and an intracellular allosteric site in the absence of cholesterol. | |

| 9IIW | Agonist-2 | - | 3.15 | Ligand binding in the extracellular pocket. | |

| - | Aristolochic Acid, Flufenamic Acid, Compound 28.1 | Gustducin, Gi1 | - | Agonists bind to intracellular pockets, suggesting a distinct activation mechanism. Cholesterol is observed in the orthosteric site. | |

| - | Ritonavir (modeled) | - | - | Computational modeling suggests ritonavir can bind to both orthosteric and allosteric sites. |

Table 2: Agonist Functional Data

| Agonist | EC50 (µM) | Assay Type | Reference |

| Ritonavir | Micromolar range | Calcium Mobilization | |

| Flufenamic Acid | - | - |

Further quantitative binding affinity data (e.g., Kd, Ki) from biophysical assays were not extensively detailed in the initial search results.

Experimental Protocols

The determination of the cryo-EM structures of TAS2R14 involved a series of complex biochemical and biophysical techniques. Below is a generalized workflow compiled from the methodologies described in the cited literature.

Protein Expression and Purification

-

Construct Generation: The human TAS2R14 gene is cloned into an appropriate expression vector, often with modifications to enhance stability, such as the inclusion of a C-terminal fusion partner like GFP or a cleavable affinity tag (e.g., His-tag, FLAG-tag).

-

Expression System: The receptor is typically expressed in insect cells (Spodoptera frugiperda, Sf9) using the baculovirus expression system. This system is well-suited for producing high yields of functional membrane proteins.

-

Cell Culture and Infection: Sf9 cells are grown in suspension to a high density and then infected with the recombinant baculovirus. Cells are harvested at a specific time post-infection to maximize protein expression.

-

Membrane Preparation and Solubilization: Cell pellets are lysed, and the membranes containing the receptor are isolated by ultracentrifugation. The receptor is then solubilized from the membranes using a mild detergent, such as lauryl maltose neopentyl glycol (LMNG), often supplemented with cholesteryl hemisuccinate (CHS) to maintain stability.

-

Affinity Chromatography: The solubilized receptor is purified using affinity chromatography. For instance, a resin with immobilized anti-FLAG antibodies is used to capture the FLAG-tagged receptor. The receptor is then eluted by competition with a FLAG peptide.

-

Size-Exclusion Chromatography (SEC): The purified receptor is further subjected to SEC to separate the monomeric, properly folded receptor from aggregates and other impurities. The elution profile is monitored by UV absorbance and fluorescence to identify the desired fractions.

Complex Formation

-

G Protein Preparation: The heterotrimeric G protein (e.g., gustducin or Gi1) is expressed and purified separately. The Gα subunit is often expressed in E. coli, while the Gβγ dimer is expressed in insect cells.

-

Complex Assembly: The purified TAS2R14 is incubated with the purified G protein heterotrimer in the presence of the desired agonist and apyrase (to hydrolyze any GTP and promote a stable complex). This mixture is incubated to allow for the formation of the TAS2R14-agonist-G protein complex.

-

Final Purification: The entire complex is then purified by SEC to isolate the stable, monodisperse complex for cryo-EM analysis.

Cryo-EM Sample Preparation and Data Acquisition

-

Grid Preparation: A small volume of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.

-

Microscopy: The frozen grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) operating at 300 kV. Automated data collection software is used to acquire a large number of movies of the particle-containing areas of the grid using a direct electron detector.

Image Processing and 3D Reconstruction

-

Movie Correction: The raw movies are subjected to motion correction to correct for beam-induced sample movement, and the frames are aligned and summed to produce a single micrograph with improved signal-to-noise ratio.

-

CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated.

-

Particle Picking: Individual particle images are automatically selected from the micrographs.

-

2D and 3D Classification: The particle images are subjected to several rounds of 2D and 3D classification to remove junk particles and to sort the remaining particles into homogenous classes representing different conformational states of the complex.

-

3D Reconstruction and Refinement: A high-resolution 3D map is generated from the final set of particles. This map is then subjected to refinement procedures to improve its resolution and quality.

-

Model Building and Validation: An atomic model of the TAS2R14-agonist-G protein complex is built into the cryo-EM density map. The model is then refined and validated to ensure it accurately represents the experimental data.

Signaling Pathways and Experimental Workflows

TAS2R14 Signaling Pathway

The canonical signaling pathway for bitter taste receptors like TAS2R14 involves the activation of the G protein gustducin. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit of gustducin. This leads to the dissociation of the Gα-GTP and Gβγ subunits. The released Gβγ dimer activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, which ultimately results in neurotransmitter release and the perception of a bitter taste.

Caption: TAS2R14 signaling cascade upon agonist binding.

Cryo-EM Structure Determination Workflow

The process of determining the cryo-EM structure of a GPCR complex like TAS2R14 is a multi-step workflow that begins with biochemical preparation and culminates in the generation of an atomic model.

Caption: Workflow for cryo-EM structure determination of TAS2R14.

Agonist Binding and Receptor Activation

The cryo-EM structures suggest a unique mechanism of activation for TAS2R14, where an endogenous molecule (cholesterol) occupies the orthosteric pocket, and exogenous agonists bind to an intracellular allosteric site to induce the active conformation.

Caption: Logical relationship of ligand binding and TAS2R14 activation.

References

An In-depth Technical Guide to Allosteric vs. Orthosteric Binding of TAS2R14 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human bitter taste receptor 2R14 (TAS2R14) is a class A G protein-coupled receptor (GPCR) renowned for its remarkable promiscuity, recognizing over 100 structurally diverse bitter compounds.[1] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and immune cells, where it modulates physiological processes such as bronchodilation and innate immunity.[2][3] This broad therapeutic potential has spurred significant interest in understanding the molecular mechanisms of TAS2R14 activation. Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have revealed a unique activation mechanism involving both orthosteric and allosteric binding sites. This technical guide provides a comprehensive overview of the current understanding of allosteric versus orthosteric binding of agonists to TAS2R14, with a focus on quantitative data, experimental methodologies, and signaling pathways.

The Dual Binding Pockets of TAS2R14: A Structural Overview

Cryo-EM studies have elucidated the three-dimensional structure of TAS2R14, revealing two distinct ligand binding sites: a canonical orthosteric binding pocket (OBP) and an intracellular allosteric site .[1][4]

-

Orthosteric Binding Pocket: In a departure from typical GPCRs where the OBP binds endogenous agonists, in TAS2R14, this site is occupied by a cholesterol molecule. This endogenous cholesterol is suggested to act as an orthosteric agonist, maintaining the receptor in a semi-active state, primed for activation by allosteric modulators. The OBP is located within the transmembrane (TM) bundle, a canonical position for ligand binding in class A GPCRs.

-

Intracellular Allosteric Site: A structurally diverse array of bitter agonists bind to a novel allosteric site located on the intracellular side of the receptor. This pocket is situated between the receptor and its coupled G protein, playing a critical role in the formation of the signaling complex. The existence of this intracellular site explains how TAS2R14 can be activated by a wide range of chemically distinct compounds.

Interestingly, some agonists, such as the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid (FFA), have been shown to exhibit a dual binding mode, occupying both the orthosteric and the intracellular allosteric pockets. This suggests a complex interplay between the two sites in modulating receptor activation.

Quantitative Analysis of TAS2R14 Agonist Activity

The functional activity of TAS2R14 agonists is typically quantified by their potency (EC50) and efficacy (Emax) in cell-based assays. The following tables summarize the available quantitative data for prominent TAS2R14 agonists.

| Agonist | Assay Type | Cell Line | G Protein | EC50 (µM) | Emax (% of control) | Reference(s) |

| Flufenamic Acid (FFA) | Calcium Mobilization | HEK293T | Gα16gust44 | 0.238 | >90 | |

| IP-One HTRF | HEK293T | Gαqi5-HA | 0.270 | Not Reported | ||

| cAMP BRET | HEK293T | GNAT3 | 0.340 | Not Reported | ||

| G-protein Dissociation | HEK293 | Gustducin | 8.85 | Not Reported | ||

| Ritonavir | Calcium Mobilization | HEK293 | Gα16gust44 | 30.35 | Not Reported | |

| Aristolochic Acid | Calcium Mobilization | HEK293-TAS2R14-G16gust44 | G16gust44 | 2.0 | Not Reported | |

| Compound 28.1 | IP-One | Not Specified | Not Specified | 0.072 | 129 | |

| Saikosaponin b | Calcium Mobilization | HEK293-TAS2R14-G16gust44 | G16gust44 | 4.9 | Not Reported |

Table 1: Potency and Efficacy of Selected TAS2R14 Agonists. This table provides a comparative summary of the functional activity of key TAS2R14 agonists determined by various in vitro assays.

| Agonist | Assay Type | EC50 (µM) | Reference(s) |

| Lopinavir | Calcium Mobilization | 24.89 (for TAS2R1), 18.97 (for TAS2R13) | |

| Ritonavir | Calcium Mobilization | 78.56 (for TAS2R1), 49.88 (for TAS2R8), 9.73 (for TAS2R13), 30.35 (for TAS2R14) |

Table 2: EC50 Values of Anti-HIV Drugs on Various Bitter Taste Receptors. This table highlights the broader activity profile of ritonavir compared to lopinavir on multiple TAS2Rs.

TAS2R14 Signaling Pathways

Activation of TAS2R14, like other bitter taste receptors, initiates a canonical G protein-mediated signaling cascade. The receptor couples to the G protein gustducin (in taste cells) or other Gi protein subtypes (in extra-oral tissues). This leads to the dissociation of the Gα and Gβγ subunits. The liberated Gβγ dimer activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is the hallmark of TAS2R activation and the primary readout in many functional assays.

References

- 1. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Bitter taste receptor activation by cholesterol and an intracellular tastant | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to TAS2R14 and its Agonists in Bitter Taste Perception

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human bitter taste receptor TAS2R14, its role in sensory perception and extra-oral physiology, and the mechanisms of its activation by various agonists. It includes detailed summaries of quantitative data, experimental protocols for studying the receptor, and visualizations of key signaling pathways and experimental workflows.

Introduction to TAS2R14

Taste receptor type 2 member 14 (TAS2R14) is a G protein-coupled receptor (GPCR) primarily known for its role in the perception of bitter taste[1]. Encoded by the TAS2R14 gene on chromosome 12, it is one of 25 known human TAS2Rs[1][2]. TAS2R14 is distinguished by its remarkable promiscuity, capable of recognizing hundreds of chemically diverse bitter compounds, including many clinical drugs[3][4]. Beyond its expression in taste receptor cells on the tongue and palate, TAS2R14 is found in various extra-oral tissues, such as the respiratory system, gastrointestinal tract, and even the brain, suggesting a broader physiological significance beyond taste perception. Its functions in these tissues are an active area of research, with potential therapeutic applications in conditions like asthma, where its activation leads to bronchodilation.

The Role of TAS2R14 in Bitter Taste Perception

The sensation of bitterness is a crucial defense mechanism, preventing the ingestion of potentially toxic substances. When a bitter compound, or agonist, binds to TAS2R14 on the surface of taste receptor cells, it initiates an intracellular signaling cascade that culminates in the transmission of a nerve signal to the brain, which is then interpreted as a bitter taste.

Recent structural studies using cryo-electron microscopy have revealed unexpected complexities in how TAS2R14 is activated. A cholesterol molecule has been observed occupying the orthosteric binding pocket, which is the typical binding site for agonists in many GPCRs. Potent agonists, in contrast, have been found to bind to an intracellular, allosteric site, suggesting a distinct activation mechanism for this receptor. This dual-ligand binding mode, with cholesterol in the orthosteric pocket and the agonist in an intracellular allosteric site, appears to be a key feature of TAS2R14 function.

TAS2R14 Signaling Pathway

The canonical signaling pathway for TAS2R14, like other TAS2Rs, involves the activation of a heterotrimeric G protein.

-

Agonist Binding and Receptor Activation : A bitter agonist binds to TAS2R14, causing a conformational change in the receptor.

-

G Protein Coupling and Activation : The activated receptor couples to its cognate G protein, primarily gustducin (a G protein α-subunit, Gα-gustducin, and a βγ-subunit complex). This coupling promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits.

-

Downstream Effector Activation : The liberated Gβγ subunit activates phospholipase Cβ2 (PLCβ2).

-

Second Messenger Production : PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release : IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response : The increase in intracellular calcium concentration ultimately leads to neurotransmitter release and the transmission of a signal to the brain via gustatory nerves.

In extra-oral tissues where gustducin expression is low, TAS2R14 may couple to other G proteins, such as Gαi, to mediate its effects.

// Nodes Agonist [label="Bitter Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; TAS2R14 [label="TAS2R14", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Protein (Gustducin)\nGαβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_alpha [label="Gα-GTP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCb2 [label="PLCβ2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca²⁺ Release", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_response [label="Cellular Response\n(Neurotransmitter Release)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Agonist -> TAS2R14 [label="Binds"]; TAS2R14 -> G_protein [label="Activates"]; G_protein -> G_alpha; G_protein -> G_betagamma; G_betagamma -> PLCb2 [label="Activates"]; PLCb2 -> IP3 [label="Cleaves PIP2 to"]; PLCb2 -> DAG [label=" "]; PIP2 -> PLCb2 [style=dashed]; IP3 -> ER [label="Binds to receptor on"]; ER -> Ca2_release; Ca2_release -> Cell_response [label="Triggers"]; } .dot Caption: Canonical TAS2R14 signaling pathway.

TAS2R14 Agonists: A Quantitative Overview

A wide array of compounds are known to activate TAS2R14. The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes quantitative data for several known TAS2R14 agonists.

| Agonist | EC50 (nM) | Assay Type | Cell Line | Notes | Reference |

| TAS2R14 agonist-1 | 116.6 ± 23.6 | Calcium Mobilization | - | A potent partial agonist. | |

| 100 | IP1 Accumulation | - | |||

| 180 | cAMP Accumulation | - | |||

| Flufenamic Acid | 238 | Calcium Imaging | HEK293T | A non-steroidal anti-inflammatory drug (NSAID). | |

| 270 | IP1 Accumulation | HEK293T | |||

| 340 | cAMP Inhibition | HEK293T | |||

| Compound 28.1 | 72 | IP1 Accumulation | - | A derivative of flufenamic acid, it is about six times more potent. | |

| Platycodin L | 15,030 ± 1,150 | Calcium Mobilization | - | A natural product identified from Platycodon grandiflorum. | |

| Ritonavir | Micromolar range | Calcium Mobilization | - | An antiretroviral medication. |

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols for Studying TAS2R14 Agonism

The identification and characterization of TAS2R14 agonists typically involve heterologous expression systems, where the receptor is expressed in a cell line that does not endogenously express it.

-

Cell Line : Human Embryonic Kidney 293 (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.

-